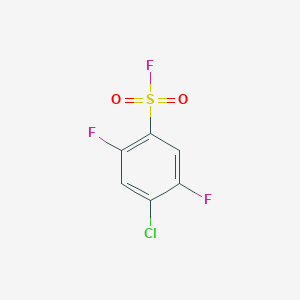

4-Chloro-2,5-difluorobenzenesulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

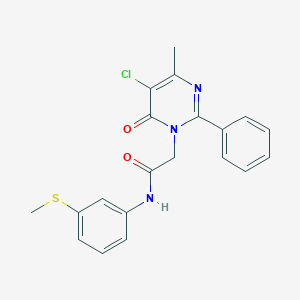

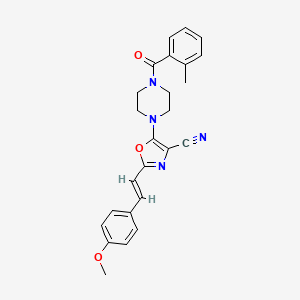

“4-Chloro-2,5-difluorobenzenesulfonyl fluoride” is a chemical compound with the empirical formula C6H3F3O2S . It is used in click chemistry reactions, where the sulfonyl fluoride motif can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids .

Molecular Structure Analysis

The molecular structure of “4-Chloro-2,5-difluorobenzenesulfonyl fluoride” consists of a benzene ring substituted with chlorine and fluorine atoms at positions 4 and 2,5 respectively, and a sulfonyl fluoride group .Physical And Chemical Properties Analysis

“4-Chloro-2,5-difluorobenzenesulfonyl fluoride” is a solid substance . It has a melting point of 30-36 °C . The flash point is 216.0 °F (102.22 °C) .Aplicaciones Científicas De Investigación

Catalytic Hydrodefluorination of Fluorocarbons

4-Chloro-2,5-difluorobenzenesulfonyl fluoride is relevant in research exploring the synthesis and reactivity of low-coordinate iron(II) fluoride complexes. These complexes are of interest for their potential in catalytic applications, including C-F bond activation and fluorocarbon functionalization. Specifically, they have been used to catalyze the hydrodefluorination (HDF) of perfluorinated aromatic compounds, demonstrating the activation of C-F bonds without competitive C-H activation and using an inexpensive 3d transition metal. This research provides a rare example of a homogeneous system that activates C-F bonds, offering insights into catalytic processes relevant for environmental and industrial applications (Vela et al., 2005).

Biodegradation of Difluorobenzenes

Another study focuses on the biodegradation of difluorobenzenes, which are compounds used as intermediates in the industrial synthesis of pharmaceutical and agricultural chemicals. The microbial strain Labrys portucalensis has been shown to degrade 1,3-difluorobenzene as a sole carbon and energy source, highlighting the potential for microbial strategies in the bioremediation of environments contaminated with fluorinated compounds. This research is significant for understanding the environmental fate and degradation pathways of fluorinated organic compounds (Moreira et al., 2009).

Activation of Hydroxyl Groups for Biological Attachment

4-Chloro-2,5-difluorobenzenesulfonyl fluoride has been utilized as an activating agent for the covalent attachment of biologicals to solid supports, such as functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. This application is crucial for the development of therapeutic strategies, bioselective separation techniques, and the preparation of biosensors and diagnostic tools, showcasing the chemical's versatility in bioconjugation chemistry (Chang et al., 1992).

Synthesis and Reactivity with Nucleophiles

Research into the synthesis, reactivity, and applications of tetrafluoroethane β-sultone derivatives provides a framework for understanding the broader chemical properties and applications of fluorinated compounds, including 4-Chloro-2,5-difluorobenzenesulfonyl fluoride. Such studies have explored the reactions of these compounds with nucleophiles, leading to the development of versatile difluoromethylation and trifluoromethylation reagents used in medicinal chemistry and the synthesis of novel functional materials. This research is foundational for the advancement of fluorine chemistry, with implications for drug discovery and materials science (Zhang et al., 2014).

Mecanismo De Acción

The sulfonyl fluoride motif in “4-Chloro-2,5-difluorobenzenesulfonyl fluoride” can be used as a connector for the assembly of -SO2- linked small molecules with proteins or nucleic acids . This new click chemistry approach through sulfates is a complementary approach to using amides and phosphate groups as linkers .

Safety and Hazards

“4-Chloro-2,5-difluorobenzenesulfonyl fluoride” is classified as a skin corrosive and eye irritant . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection . It should be used only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

4-chloro-2,5-difluorobenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIXGYWKILUTPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)F)F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,5-difluorobenzenesulfonyl fluoride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-10-methyl-2-(3,4,5-trimethoxyphenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2741280.png)

![4-(3-Hydrazinyl-1-bicyclo[1.1.1]pentanyl)-N,N-dimethylaniline](/img/structure/B2741284.png)

![5-Oxaspiro[3.4]octane-3-carboxylic acid](/img/structure/B2741286.png)

![9-ethoxy-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2741291.png)

![N-[(2-Morpholin-4-ylphenyl)methyl]prop-2-enamide](/img/structure/B2741293.png)

![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-phenylcarbamate](/img/structure/B2741295.png)